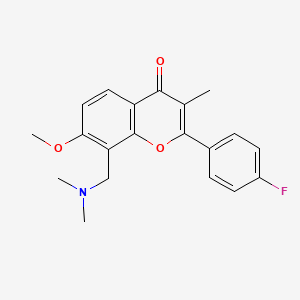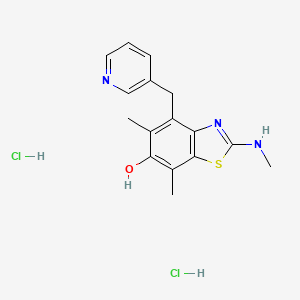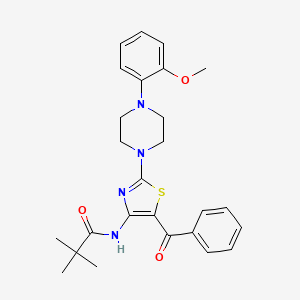
N-Methyl fenoldopam hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains the core structure of fenoldopam but includes an additional methyl group, which may alter its pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the reductive N-methylation of nitro compounds. This process involves the reduction of a nitro group to an amine, followed by methylation. Reagents such as formaldehyde and formic acid are often used in this reaction .
Industrial Production Methods
Industrial production of N-Methyl fenoldopam may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl fenoldopam undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aromatic ring or other functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Methyl fenoldopam has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
N-Methyl fenoldopam exerts its effects by binding to dopamine D1 receptors, leading to vasodilation and increased renal blood flow. This action results in a decrease in blood pressure. The compound also interacts with α2-adrenoceptors, although with moderate affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenoldopam: The parent compound, primarily used as an antihypertensive agent.
Dopamine: A natural neurotransmitter with broader physiological effects.
Apomorphine: Another dopamine receptor agonist with different therapeutic applications.
Uniqueness
N-Methyl fenoldopam is unique due to its additional methyl group, which may enhance its selectivity and potency as a dopamine D1 receptor agonist. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound .
Conclusion
N-Methyl fenoldopam is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique structure and pharmacological properties make it a valuable tool in the study of dopamine receptor agonists and the development of new treatments for cardiovascular diseases.
Eigenschaften
CAS-Nummer |
2724762-90-5 |
|---|---|
Molekularformel |
C17H19Cl2NO3 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H |
InChI-Schlüssel |
YJGGPTFGAQRAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


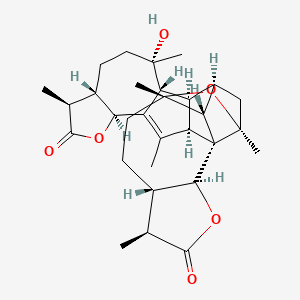
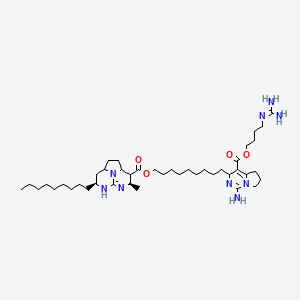
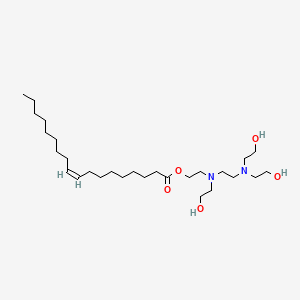





![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
